molecular formula C16H18N2O7 B3031765 Norantipyrine glucuronide CAS No. 67566-02-3

Norantipyrine glucuronide

Cat. No. B3031765
CAS RN: 67566-02-3
M. Wt: 350.32 g/mol
InChI Key: KZSVPEVBRMCCMG-JHZZJYKESA-N
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Description

Norantipyrine glucuronide is a metabolite of antipyrine . It is a product of glucuronidation, a common phase II metabolic pathway that helps eliminate small molecule drugs from the body . Glucuronidation involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . The substances resulting from glucuronidation, known as glucuronides, are typically more water-soluble than the substances from which they were originally synthesized .


Synthesis Analysis

The synthesis of glucuronides can be challenging due to the need for structure-informative fragments about the site of glucuronidation . Various methods have been developed for the synthesis of all classes of glucuronides, including N-, S-, and C-glucuronides . These methods include microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . These techniques can be applied in parallel to determine the most efficient and cost-effective conversion to the glucuronide(s) of interest .


Chemical Reactions Analysis

Glucuronidation is a key reaction involved in the formation of Norantipyrine glucuronide . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . The resulting glucuronides are typically more water-soluble than the substances from which they were originally synthesized .

Scientific Research Applications

Metabolite of Antipyrine

Norantipyrine glucuronide is a major metabolite of antipyrine in humans and rats . It is formed in the body after the administration of antipyrine, a drug used to evaluate the in vivo activities of oxidative hepatic drug-metabolizing enzymes .

Quantitative Analysis

Norantipyrine glucuronide can be quantitatively analyzed using selective acid hydrolytic assay procedures . These procedures allow for the discriminative determination of both norantipyrine sulphate and norantipyrine glucuronide without prior separation .

Excretion Study

Studies have shown that about 25% of a dose of antipyrine (1200 mg) was excreted as norantipyrine glucuronide within 48 hours in humans . This information is useful for understanding the metabolism and excretion of antipyrine in the body.

Stability Analysis

The stability of norantipyrine glucuronide has been studied under different conditions . These studies provide insights into the relative stability of norantipyrine conjugates and their main degradation products .

Structural Analysis

Using 13C-NMR, the structure of norantipyrine glucuronide has been established as a 5-enol glucuronide . This information is crucial for understanding the chemical structure and properties of this compound.

Drug Interaction Study

The formation of norantipyrine glucuronide can be influenced by the presence of other drugs. For example, pretreatment with 3-methylcholanthrene in rats substantially enhanced the excretion of norantipyrine sulphate .

Mechanism of Action

Target of Action

Norantipyrine glucuronide is a major metabolite of antipyrine . Antipyrine is an analgesic and antipyretic that has been given by mouth and as ear drops . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .

Mode of Action

It is known that antipyrine, the parent compound, acts primarily in the cns, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, cox-1, cox-2, and cox-3 enzymes involved in prostaglandin (pg) synthesis .

Biochemical Pathways

Norantipyrine glucuronide is formed as a result of the metabolism of antipyrine. The structure of norantipyrine glucuronide has been established as a 5-enol glucuronide . By analogy, a structure of 5-enol sulfate is proposed for norantipyrine sulfate .

Pharmacokinetics

In humans, about 25% of a dose of antipyrine (1200 mg) was excreted as norantipyrine glucuronide within 48 hours . The amount of norantipyrine sulfate was small . In rats, norantipyrine sulfate represented about 15–20% of the dose of antipyrine (40–50 mg kg −1); no norantipyrine glucuronide was formed .

Result of Action

It is known that antipyrine, the parent compound, acts primarily in the cns, increasing the pain threshold .

Action Environment

The action, efficacy, and stability of Norantipyrine glucuronide can be influenced by various environmental factors. For example, pretreatment with 3-methylcholanthrene in rats substantially enhanced excretion of norantipyrine sulfate, whereas induction with phenobarbitone was without effect on the microsomal N-demethylation of antipyrine . The lability of free norantipyrine was examined under different conditions and contrasted with the relative stability of norantipyrine conjugates .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-7,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSVPEVBRMCCMG-JHZZJYKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217894
Record name beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67566-02-3
Record name Norantipyrine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067566023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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